Product packaging for 5,5-Diethoxy-3-pentyn-2-one(Cat. No.:CAS No. 55402-04-5)

5,5-Diethoxy-3-pentyn-2-one

Cat. No.: B8777087
CAS No.: 55402-04-5
M. Wt: 170.21 g/mol
InChI Key: PRFNDLKQCYRCEE-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Activated Alkynes and Acetal (B89532) Chemistry

5,5-Diethoxy-3-pentyn-2-one is a bifunctional molecule that incorporates both an activated alkyne and an acetal functional group. wikipedia.org This unique combination of reactive sites makes it a valuable building block in organic synthesis. The alkyne is considered "activated" due to the presence of the adjacent electron-withdrawing ketone group, which polarizes the carbon-carbon triple bond and renders it susceptible to nucleophilic attack. This enhanced electrophilicity is a cornerstone of its reactivity profile. researchgate.netresearchgate.net

Simultaneously, the diethoxy acetal group serves as a protected form of an aldehyde. wikipedia.orgnii.ac.jp Acetals are generally stable under neutral and basic conditions, providing a robust protecting group strategy during synthetic sequences that involve transformations at other parts of the molecule. nii.ac.jp The presence of the acetal in close proximity to the ynone system allows for the design of cascade reactions and the synthesis of complex heterocyclic structures. The controlled hydrolysis of the acetal under acidic conditions can regenerate the aldehyde functionality, opening up further avenues for molecular elaboration. researchgate.net

The chemistry of activated alkynes is a rich and expansive field, with applications ranging from the formation of carbon-carbon and carbon-heteroatom bonds to the construction of complex cyclic and acyclic systems. researchgate.net Gold(I) complexes, for instance, are highly effective in activating alkynes towards nucleophilic attack. acs.org Similarly, acetal chemistry is fundamental to organic synthesis, primarily in its role as a protecting group for carbonyl compounds. wikipedia.orgnii.ac.jp The strategic placement of both an activated alkyne and an acetal within the same molecule, as seen in this compound, provides a powerful platform for synthetic innovation.

Historical Development and Evolution of Research on Carbonyl-Functionalized Acetylenic Acetals

The study of carbonyl-functionalized acetylenic compounds, including those with acetal moieties, has evolved significantly over the decades. Early research into acetylene (B1199291) chemistry, pioneered by chemists like Favorskii, laid the groundwork for understanding the reactivity of the triple bond. nih.gov The development of methods for the synthesis of ynones (α,β-acetylenic ketones) was a crucial step, as these compounds proved to be versatile intermediates. researchgate.net

The introduction of an acetal group at a position that could influence the reactivity of the ynone system was a logical progression. Research has demonstrated that derivatives of 1,1-diethoxyalk-3-yn-2-one are valuable reactants in a variety of chemical transformations. researchgate.netresearchgate.net These compounds have been utilized as dienophiles in Diels-Alder reactions and have been shown to undergo isomerization to form conjugated dienes. researchgate.netmdpi.com

A significant area of investigation has been the reaction of these acetylenic acetals with various nucleophiles. Michael additions of amines, thiols, and other nucleophiles to the activated alkyne have been extensively studied, often leading to the stereospecific formation of substituted alkenones. researchgate.net Furthermore, these reactions can be followed by cyclization, providing efficient routes to heterocyclic compounds such as furans, pyrazoles, and isoxazoles. chim.itresearchgate.net The ability to synthesize substituted furans regiospecifically from 5-substituted derivatives of 1,1-diethoxyalk-3-yn-2-ones highlights the synthetic utility of this class of compounds. chim.it The development of catalytic methods, including the use of transition metals like gold and zinc, has further expanded the synthetic scope of these molecules. nih.govrsc.org

Strategic Significance in Contemporary Organic Synthesis and Methodological Innovation

This compound and its analogues continue to be of significant strategic importance in modern organic synthesis. Their bifunctional nature allows them to serve as versatile synthons for the construction of a wide array of complex molecules, including natural products and biologically active compounds. The ynone moiety is a key electrophilic partner in numerous reactions, including conjugate additions, cycloadditions, and transition-metal-catalyzed cross-coupling reactions. researchgate.net

The development of new synthetic methodologies often leverages the unique reactivity of these compounds. For instance, the triphenylphosphine-catalyzed isomerization of 1,1-diethoxyalk-3-yn-2-ones to (3E,5E)-alkadienones opens up new possibilities for diene synthesis. mdpi.com Moreover, the use of these compounds in the synthesis of chiral hexynones demonstrates their value as precursors in asymmetric synthesis, which is crucial for the preparation of enantiomerically pure pharmaceuticals and other fine chemicals. rsc.orgrsc.org

The ability to perform cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and stereocenters, is a hallmark of efficient synthesis. Carbonyl-functionalized acetylenic acetals are ideal substrates for such transformations. The initial nucleophilic attack on the alkyne can trigger a series of intramolecular events, leading to the rapid assembly of complex molecular architectures. chim.it This approach is particularly valuable in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. nih.govchim.it The ongoing exploration of the reactivity of this compound and related compounds is expected to lead to further innovations in synthetic methodology.

Interactive Data Table: Reactions of 1,1-Diethoxyalk-3-yn-2-ones

ReactantReagent(s)Product TypeYield (%)Reference
1,1-Diethoxy-5-hydroxyalk-3-yn-2-onesSecondary AminesFuransHigh
1,1-Diethoxyalk-3-yn-2-onesPolystyrene-supported Triphenylphosphine, Acetylacetone(3E,5E)-Alkadienones72-87 mdpi.com
1,1-Diethoxy-5-hydroxy-3-pentyn-2-oneEthyl Acetoacetate MonoenolateSubstituted Furan (B31954)80-90 chim.it
1,1-Diethoxybut-3-yn-2-one (B1403671)Ammonia, Primary AminesZ-AlkenonesGood to Excellent researchgate.net
1,1-Diethoxybut-3-yn-2-oneSecondary Amines, AlcoholsE-AlkenonesGood to Excellent researchgate.net
1,1-Diethoxy-5-hydroxyalk-3-yn-2-onesHydrazine (B178648)3,5-Disubstituted PyrazolesVery Good researchgate.net
1,1-Diethoxy-5-hydroxyalk-3-yn-2-onesHydroxylamine (B1172632)5-Hydroxy-4,5-dihydroisoxazolesVery Good researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O3 B8777087 5,5-Diethoxy-3-pentyn-2-one CAS No. 55402-04-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55402-04-5

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

5,5-diethoxypent-3-yn-2-one

InChI

InChI=1S/C9H14O3/c1-4-11-9(12-5-2)7-6-8(3)10/h9H,4-5H2,1-3H3

InChI Key

PRFNDLKQCYRCEE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CC(=O)C)OCC

Origin of Product

United States

Advanced Synthetic Methodologies for 5,5 Diethoxy 3 Pentyn 2 One and Its Derivatives

Convergent and Linear Synthesis Pathways

The formation of α,β-acetylenic ketones, also known as ynones, is a fundamental transformation in organic synthesis. nih.gov A common and effective method involves the acylation of terminal alkynes. This can be achieved through the reaction of a terminal alkyne with an acyl chloride or another acylating agent. mdpi.comacs.org

Several catalytic systems have been developed to facilitate this transformation. For instance, the reaction can be catalyzed by copper(I) salts, which activate the terminal alkyne for nucleophilic attack on the acyl chloride. acs.org The use of a base is typically required to deprotonate the alkyne.

Recent advancements have also explored the use of other metal catalysts. Ruthenium-catalyzed oxidative alkynylation of primary alcohols or aldehydes provides a direct route to ynones. nih.govresearchgate.net This method offers an alternative to the traditional use of acyl chlorides.

Table 1: Comparison of Catalytic Systems for Acetylenic Ketone Synthesis
Catalytic SystemReactantsKey FeaturesReference
Copper(I) IodideTerminal Alkyne, Acyl ChlorideMild reaction conditions, good yields. acs.org
Ruthenium CatalystTerminal Alkyne, Alcohol/AldehydeOxidative alkynylation, avoids use of acyl chlorides. nih.govresearchgate.net
Palladium/Copper (Sonogashira)Terminal Alkyne, Acyl HalideWidely applicable, robust catalytic system. mdpi.com

The diethoxy acetal (B89532) group at the 5-position of the target molecule is typically introduced through the acetalization of a corresponding aldehyde. wikipedia.orgacs.org This reaction involves treating the aldehyde with two equivalents of ethanol (B145695) in the presence of an acid catalyst. libretexts.org The reaction is reversible and often requires the removal of water to drive the equilibrium towards the formation of the acetal. libretexts.org

A variety of acid catalysts can be employed, including mineral acids like hydrochloric acid and sulfuric acid, as well as Lewis acids. nih.govresearchgate.net The choice of catalyst and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. acs.orgnih.gov For instance, milder conditions can be used to avoid the degradation of acid-sensitive functionalities. nih.gov

The construction of the carbon skeleton of 5,5-diethoxy-3-pentyn-2-one and its derivatives often relies on powerful carbon-carbon bond-forming reactions. Cross-coupling reactions catalyzed by transition metals are particularly valuable in this context.

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. mdpi.com A variation of this reaction, the carbonylative Sonogashira coupling, is particularly relevant for the synthesis of α,β-acetylenic ketones. researchgate.netnih.gov This process involves the introduction of a carbonyl group, often from carbon monoxide, to form the ynone structure. researchgate.netcdnsciencepub.com

The acyl Sonogashira reaction is another powerful variant where a terminal alkyne is coupled directly with an acyl chloride. mdpi.comsciforum.net This method provides a direct route to acetylenic ketones and has been widely applied in the synthesis of various complex molecules. mdpi.com

Table 2: Overview of Sonogashira-Type Reactions for Ynone Synthesis
Reaction TypeKey ReactantsCatalyst SystemProductReference
Carbonylative SonogashiraTerminal Alkyne, Aryl/Vinyl Halide, COPalladium/Copperα,β-Acetylenic Ketone researchgate.netnih.govcdnsciencepub.com
Acyl SonogashiraTerminal Alkyne, Acyl ChloridePalladium/Copperα,β-Acetylenic Ketone mdpi.comsciforum.net

Copper-mediated reactions also play a significant role in the synthesis of acetylenic compounds. Copper acetylides, formed by the reaction of terminal alkynes with copper(I) salts, are versatile intermediates that can undergo various coupling reactions. chemrxiv.org

Copper-catalyzed alkynylation of acyl chlorides provides a direct and efficient method for the synthesis of ynones. acs.org This approach is often favored for its mild reaction conditions and good functional group tolerance. acs.org Furthermore, copper-mediated coupling reactions have been developed for the N-alkynylation of amides and related compounds, demonstrating the broad utility of copper catalysis in this area. nih.gov Recent research has also focused on photoinduced copper-catalyzed decarboxylative alkynylation, offering a novel approach to the formation of carbon-alkyne bonds. rsc.org

Stereoselective Synthesis of Chiral Analogs

Creating chiral analogs of this compound, which possess specific three-dimensional arrangements, requires precise control over the synthetic reactions. This is achieved through stereoselective synthesis, which employs methods that favor the formation of one stereoisomer over others.

Asymmetric synthesis is a cornerstone for producing enantiomerically enriched compounds. This can be achieved by using either chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, or chiral catalysts, which create a chiral environment for the reaction.

Chiral Auxiliaries : These are chiral molecules that are reversibly attached to the substrate. researchgate.net In the context of synthesizing analogs of this compound, an achiral precursor could be coupled with a chiral auxiliary. Subsequent reactions, such as alkylation or addition to the carbonyl group, would proceed with a high degree of stereochemical control directed by the auxiliary. sfu.ca For instance, N-acyl derivatives of chiral auxiliaries can be used to synthesize enantiopure ketones through reaction with an appropriate organometallic reagent. researchgate.netrsc.org After the desired stereocenter is set, the auxiliary is removed, yielding the chiral product.

Chiral Catalysts : Catalytic asymmetric methods are often more efficient. For acetylenic ketones, asymmetric reduction of the carbonyl group using a chiral hydride agent is a prominent strategy to produce chiral propargylic alcohols. acs.org Similarly, chiral phase-transfer catalysts have been successfully employed in the asymmetric conjugate addition of nucleophiles to acetylenic ketones, yielding products with high enantioselectivity. researchgate.net Chiral phosphoric acids have also emerged as powerful catalysts for a variety of asymmetric transformations involving alkynes. nih.gov

Table 1: Influence of Chiral Catalysts on Asymmetric Transformations

Reaction Type Catalyst System Substrate Type Stereoselectivity
Asymmetric Transfer Hydrogenation Chiral Ru(II) or Ir(III) complexes nih.govresearchgate.net Acetylenic Ketones High enantiomeric excess (ee)
Asymmetric Conjugate Addition Chiral Phase-Transfer Catalysts researchgate.net Acetylenic Ketones High enantioselectivity
Asymmetric Aldol (B89426) Reaction Chiral Auxiliary-based researchgate.net N-acyl thiazolidinethiones High diastereoselectivity
Enantioconvergent Nicholas Reaction Chiral Phosphoric Acid researchgate.net Racemic Propargylic Alcohol High enantioselectivity

When a molecule already contains a stereocenter, introducing a new one requires diastereoselective control. The Nicholas reaction is a powerful tool for the synthesis and functionalization of alkynes. It involves the complexation of an alkyne with dicobalt octacarbonyl, which stabilizes an adjacent carbocation (the Nicholas cation). This stabilization allows for stereocontrolled additions of nucleophiles.

The Schreiber-modified Nicholas reaction is particularly useful for preparing chiral, non-racemic acetylenic acids and ketones. researchgate.netacs.orgrsc.org This methodology can be applied to synthesize precursors to chiral analogs of this compound. For example, a chiral propargyl ether complexed with dicobalt hexacarbonyl can react with a nucleophile with high diastereoselectivity, setting a new stereocenter relative to the existing one. researchgate.net This approach has been instrumental in the synthesis of complex natural products containing chiral alkyne fragments. researchgate.netrsc.orgresearchgate.net The high levels of diastereoselectivity (often >99:1) observed in these reactions are crucial for constructing molecules with multiple, well-defined stereocenters. researchgate.net

Process Optimization for Scalability and Efficiency

Transitioning a synthetic route from a laboratory setting to large-scale production necessitates rigorous optimization of reaction parameters to maximize yield, minimize costs, and ensure consistent product quality.

The choice of catalyst and its associated ligands is paramount in transition-metal-catalyzed reactions. Ligands bind to the metal center and modulate its electronic and steric properties, which in turn profoundly affects the catalyst's activity, stability, and selectivity. nih.govnih.gov

For reactions relevant to the synthesis of this compound, such as hydrogenation or coupling reactions, ligand choice is critical.

Electronic Effects : Electron-donating or electron-withdrawing groups on a ligand can alter the electron density at the metal center, influencing its reactivity. nih.gov For instance, in gold-catalyzed alkyne hydration, the ligand can affect the rate and selectivity of the nucleophilic attack on the alkyne. nih.gov

Steric Effects : The bulkiness of a ligand can create a specific steric environment around the metal center, which is key for controlling stereoselectivity in asymmetric catalysis. acs.org For example, bulky phosphine (B1218219) ligands are often used to create a chiral pocket that directs an incoming substrate to bind in a specific orientation, leading to high enantioselectivity.

Solvent and temperature are critical parameters that must be carefully controlled to achieve optimal reaction outcomes.

Solvent Effects : The solvent can influence reaction rates and selectivity through various mechanisms, including reactant solubility, stabilization of transition states, and direct participation in the reaction mechanism. acs.org In many cases, coordinating solvents can enhance the reactivity of a catalytic species. acs.org For reactions involving charged intermediates or polar transition states, polar solvents are generally preferred. The choice of solvent can dramatically affect yield and stereoselectivity, as demonstrated in Rhodium-catalyzed asymmetric reactions where coordinating solvents like THF led to better results than non-coordinating ones like toluene. acs.org

Temperature Control : Reaction temperature affects reaction kinetics, with higher temperatures generally leading to faster rates. However, for exothermic or equilibrium-limited reactions, lower temperatures may be required to favor product formation. In stereoselective synthesis, lower temperatures often lead to higher levels of enantiomeric or diastereomeric excess because the energy difference between the competing diastereomeric transition states becomes more significant relative to the available thermal energy. nih.gov Precise temperature control is crucial, especially in large-scale reactions where heat dissipation can be challenging.

Table 2: Impact of Reaction Parameters on Synthesis

Parameter Effect on Reaction Example
Ligand Choice Influences catalyst activity, stability, and stereoselectivity. nih.govnih.gov In Rh-catalyzed reactions, phosphine ligands can be tuned to maximize enantioselectivity. acs.org
Solvent Polarity Affects reaction rates and selectivity by stabilizing transition states. acs.org High-dipole moment solvents can improve selectivity in certain catalytic cycles. acs.org
Temperature Controls reaction rate and can impact selectivity, especially in asymmetric synthesis. nih.gov Lowering temperature often increases enantiomeric excess in chiral catalysis.
Base/Acid Can act as a catalyst or be required for deprotonation or activation steps. epo.org The choice and amount of base can determine the success of elimination reactions. epo.org

Comprehensive Mechanistic Investigations of 5,5 Diethoxy 3 Pentyn 2 One Reactivity

Reactivity of the Alkyne Moiety in Cycloaddition and Addition Reactions

The electron-withdrawing effect of the adjacent ketone functionality polarizes the alkyne in 5,5-Diethoxy-3-pentyn-2-one, making it an excellent electrophile and a reactive participant in several important reaction classes for the synthesis of complex molecules.

[3+2] Cycloadditions for Heterocycle Formation (e.g., Pyrazoles, Isoxazoles from Michael-type additions)

Five-membered heterocyclic rings such as pyrazoles and isoxazoles can be synthesized from this compound. The mechanism often proceeds through an initial Michael-type conjugate addition of a binucleophile, followed by an intramolecular cyclization and dehydration.

Pyrazole (B372694) Formation: The reaction with hydrazine (B178648) or its derivatives is a classic method for pyrazole synthesis. nih.govresearchgate.netorganic-chemistry.org The reaction initiates with a nucleophilic conjugate addition of one of the hydrazine's nitrogen atoms to the β-carbon of the alkyne. This is followed by tautomerization and subsequent intramolecular cyclization, where the second nitrogen atom attacks the ketone carbonyl carbon. The final step involves the elimination of a water molecule to yield the aromatic pyrazole ring. youtube.com

Isoxazole (B147169) Formation: Similarly, reacting this compound with hydroxylamine (B1172632) leads to the formation of isoxazoles. youtube.comnanobioletters.com The mechanism mirrors that of pyrazole synthesis. The nitrogen atom of hydroxylamine acts as the nucleophile in the initial conjugate addition to the alkyne. researchgate.net The subsequent intramolecular cyclization involves the hydroxyl group's oxygen atom attacking the carbonyl carbon, which after dehydration, forms the stable isoxazole ring. youtube.comclockss.org

Table 1: [3+2] Cycloaddition Reactions for Heterocycle Synthesis
Target HeterocycleReagentKey Mechanistic Steps
PyrazoleHydrazine (H₂NNH₂)1. Michael-type addition of hydrazine to the alkyne. 2. Intramolecular cyclization onto the ketone. 3. Dehydration to form the aromatic ring.
IsoxazoleHydroxylamine (H₂NOH)1. Michael-type addition of hydroxylamine to the alkyne. 2. Intramolecular cyclization onto the ketone. 3. Dehydration to form the aromatic ring.

[4+2] Cycloadditions (e.g., Diels-Alder Reactions)

In the context of [4+2] cycloaddition, or the Diels-Alder reaction, this compound functions as a dienophile ("diene-loving" component). wikipedia.orgsigmaaldrich.commasterorganicchemistry.com The triple bond is activated by the electron-withdrawing ketone group, making it receptive to reaction with a conjugated diene. masterorganicchemistry.com This concerted, pericyclic reaction involves the 4 π-electrons of the diene and the 2 π-electrons of the alkyne's triple bond, leading to the formation of a six-membered ring. wikipedia.orgsigmaaldrich.com Research on the closely related 1,1-diethoxybut-3-yn-2-one (B1403671) has demonstrated its utility as a dienophile in such reactions, indicating that this compound would behave similarly to construct highly functionalized cyclohexadiene derivatives. researchgate.net

Electrophilic and Nucleophilic Additions to the Triple Bond (e.g., Hydration, Halogenation)

The activated triple bond of this compound is susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Additions: Soft nucleophiles preferentially attack the β-carbon of the alkyne in a process known as nucleophilic conjugate addition or Michael addition. acs.orgwikipedia.org This reactivity is a direct consequence of the polarization induced by the carbonyl group, which makes the β-carbon electrophilic. wikipedia.orglibretexts.org This 1,4-addition pathway is favored by a range of nucleophiles, including amines, thiols, and enolates, leading to the formation of β-substituted α,β-unsaturated ketones. acs.org

Electrophilic Additions: The alkyne can also undergo electrophilic addition, although the mechanism is often more complex than for simple alkynes due to the presence of the carbonyl group. wikipedia.orgchemistrysteps.comunacademy.com

Hydration: Acid-catalyzed hydration of the alkyne would be expected to follow Markovnikov's rule, with initial protonation leading to a vinyl carbocation. chemistrysteps.com Subsequent attack by water and tautomerization of the resulting enol would yield a 1,3-diketone.

Halogenation: The addition of halogens (e.g., Br₂) across the triple bond would proceed via a halonium ion intermediate to produce a dihalo-α,β-unsaturated ketone.

Table 2: Addition Reactions to the Alkyne Moiety
Reaction TypeReagent ClassSite of AttackInitial Product
Nucleophilic Conjugate AdditionSoft Nucleophiles (e.g., R₂NH, RSH)β-carbonβ-substituted α,β-unsaturated ketone
Electrophilic Addition (Hydration)H₂O, H⁺ catalystTriple bond1,3-Diketone (after tautomerization)
Electrophilic Addition (Halogenation)Halogens (e.g., Cl₂, Br₂)Triple bondDihalo-α,β-unsaturated ketone

Transformations Involving the Ketone Carbonyl Group

While the activated alkyne is a major site of reactivity, the ketone carbonyl group retains its characteristic electrophilicity and the α-protons on the adjacent methyl group exhibit acidity, allowing for a separate class of transformations.

Nucleophilic Additions and Reductions: Mechanistic Pathways to Alcohols

The carbonyl carbon of this compound is an electrophilic center that can be attacked by strong, hard nucleophiles in a 1,2-addition fashion. This is distinct from the 1,4-conjugate addition to the alkyne moiety favored by soft nucleophiles. acs.org For example, organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) would add directly to the carbonyl carbon to form a tertiary alcohol after acidic workup.

Reduction of the ketone can be achieved selectively using hydride reducing agents. Mild reagents like sodium borohydride (B1222165) (NaBH₄) are well-suited for reducing ketones to secondary alcohols without affecting the carbon-carbon triple bond. umn.edusci-hub.sechemguide.co.ukmasterorganicchemistry.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. libretexts.org This nucleophilic attack breaks the C=O π-bond, forming an alkoxide intermediate which is subsequently protonated during workup to yield the corresponding secondary alcohol. chemguide.co.uk

Carbonyl Condensation Reactions and Enolate Chemistry

The protons on the methyl group adjacent to the carbonyl (the α-protons) in this compound are acidic and can be removed by a suitable base to form a nucleophilic enolate ion. masterorganicchemistry.comwikipedia.orgbham.ac.uklibretexts.org The resulting enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com

This enolate can act as a nucleophile in various carbonyl condensation reactions. For instance, in an aldol-type reaction, the enolate of this compound could attack the carbonyl carbon of another electrophile, such as an aldehyde or another molecule of the ketone itself, to form a new carbon-carbon bond. wikipedia.orgkhanacademy.orglumenlearning.com This leads to the formation of a β-hydroxy ketone product. lumenlearning.com Under certain conditions, particularly with heating, this initial aldol (B89426) adduct can undergo dehydration to yield a more conjugated α,β-unsaturated ketone, a product of aldol condensation. wikipedia.orglibretexts.org The use of ynones as nucleophilic donors in aldol reactions is an area of active research, though it can be challenging due to competing Michael addition pathways. acs.org

Chemical Behavior of the Diethoxy Acetal (B89532) Group

The stability of the acetal group is highly pH-dependent. While stable in neutral to strongly basic environments, it undergoes hydrolysis under acidic conditions to reveal a latent carbonyl group. libretexts.orglibretexts.org This transformation is reversible and its mechanism is well-established. chemistrysteps.comorganicchemistrytutor.com

The acid-catalyzed hydrolysis mechanism proceeds through several distinct steps:

Protonation: The reaction initiates with the protonation of one of the ethoxy oxygen atoms by an acid catalyst (H₃O⁺), converting the ethoxy group into a good leaving group (ethanol). chemistrysteps.comyoutube.com

Formation of Oxocarbenium Ion: The protonated acetal then eliminates a molecule of ethanol (B145695). This step is facilitated by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. chemistrysteps.com

Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst.

Repeat for Second Ethoxy Group: The process repeats with the protonation of the second ethoxy group, its departure as ethanol, and subsequent attack by water to ultimately form the corresponding aldehyde (in this case, 4-oxobut-2-ynal) and two equivalents of ethanol. youtube.com

Transacetalization is a related process where the acetal group is exchanged rather than hydrolyzed. researchgate.net When this compound is treated with a different alcohol or a diol in the presence of an acid catalyst, the ethoxy groups can be replaced. This is particularly useful for converting an acyclic acetal into a more stable cyclic acetal, such as a 1,3-dioxolane (B20135) or 1,3-dioxane, by using a diol like ethylene (B1197577) glycol or 1,3-propanediol. total-synthesis.com The equilibrium of this reaction is typically driven forward by removing the ethanol byproduct. organicchemistrytutor.com

Protecting Group Chemistry: The primary role of the acetal group in a polyfunctional molecule like this compound is to serve as a protecting group for a carbonyl functionality. chemistrysteps.comwikipedia.org Acetals are exceptionally stable in neutral and basic conditions, making them inert to a wide range of reagents, including strong nucleophiles like Grignard reagents and organolithium compounds, as well as reducing agents like lithium aluminum hydride. libretexts.orglibretexts.orgtotal-synthesis.com

This protective function is crucial in synthetic sequences where a desired transformation needs to occur at another site in the molecule, such as the ketone at the C2 position or the alkyne. For instance, if one wanted to perform a nucleophilic addition exclusively at the C2 ketone, the more reactive aldehyde (masked as the acetal at C5) would need to be protected. Without protection, many reagents would react indiscriminately. libretexts.org After the desired reaction is complete, the acetal can be selectively removed under mild acidic conditions, a process known as deprotection, to restore the original carbonyl group. wikipedia.org

Interactive Table: Acetal Group Stability

Reagent/Condition TypeStability of Diethoxy Acetal GroupRationale
Strong Bases (e.g., NaOH, n-BuLi)StableNo acidic protons on the acetal; ether linkages are resistant to bases. chemistrysteps.com
Nucleophiles (e.g., Grignard Reagents)StableThe acetal carbon is not electrophilic enough to react with strong nucleophiles. libretexts.org
Hydride Reducing Agents (e.g., LiAlH₄)StableResistant to reduction by hydrides. chemistrysteps.com
Aqueous Acid (e.g., H₃O⁺)Labile (Cleaved)Undergoes acid-catalyzed hydrolysis to the corresponding carbonyl. libretexts.org

Directing Reactivity: Beyond protection, the acetal group can also influence the regioselectivity of certain reactions. wikipedia.org In reactions involving acetylenic acetals, the steric bulk and electronic nature of the acetal can direct incoming reagents to a specific position. For example, in some transition-metal-catalyzed additions to the alkyne, the presence of the bulky diethoxy acetal group can sterically hinder one face of the molecule or one of the acetylenic carbons, leading to preferential formation of one constitutional isomer over another. wikipedia.org This directing effect is a key consideration in designing stereoselective and regioselective syntheses.

Elucidation of Reaction Intermediates and Transition States

Understanding the precise pathway of a chemical reaction requires detailed knowledge of its intermediates and transition states. While specific experimental data for this compound is not extensively documented in the literature, its reactivity can be probed using established physical organic chemistry techniques like kinetic isotope effect studies and computational modeling.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the involvement of specific bonds in the rate-determining step (RDS). wikipedia.org It is measured as the ratio of the reaction rate of a molecule with a lighter isotope (k_L) to that of its heavier isotopic counterpart (k_H).

For the acid-catalyzed hydrolysis of the diethoxy acetal group, a solvent isotope effect can be measured by comparing the reaction rate in H₂O versus D₂O. An inverse solvent isotope effect (kH₂O/kD₂O < 1), as has been observed in some A-2 type acetal hydrolyses, would suggest a pre-equilibrium protonation step before the rate-determining attack of water. osti.gov Conversely, a primary kinetic isotope effect (k_H/k_D > 1) would be expected if a C-H bond is broken in the RDS, though this is not typical for the principal acetal hydrolysis mechanism. wikipedia.org

Hypothetical KIE Data for Acetal Hydrolysis Mechanism Investigation The following table illustrates hypothetical KIE values and their mechanistic interpretations for the hydrolysis of this compound.

ExperimentIsotopic SubstitutionHypothetical KIE (k_light/k_heavy)Mechanistic Interpretation
Solvent Isotope EffectH₂O vs. D₂O0.62 osti.govSuggests an A-2 mechanism where water acts as a nucleophile in the rate-determining step following a rapid pre-equilibrium protonation. osti.gov
Secondary KIESubstitution at C5 (CH vs. CD)~1.05 - 1.15A normal secondary KIE could indicate a change in hybridization at C5 from sp³ (acetal) to sp² (oxocarbenium ion) in the transition state of the RDS. wikipedia.org

Note: The values presented are illustrative and based on typical findings for acetal hydrolysis, not on specific experimental results for this compound.

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into reaction mechanisms by modeling the structures and energies of reactants, intermediates, transition states, and products. khanacademy.orgmdpi.com For a reaction involving this compound, DFT calculations can be employed to map the entire reaction coordinate. researchgate.net

For the hydrolysis of the diethoxy acetal group, computational models can:

Visualize Transition States: Determine the precise geometry of the transition state for the key steps, such as the departure of ethanol and the nucleophilic attack by water.

Calculate Activation Energies: Quantify the energy barrier (activation energy, ΔG‡) for each step, allowing for the identification of the rate-determining step as the one with the highest energy barrier.

Confirm Intermediates: Verify the existence and calculate the relative stability of proposed intermediates, like the oxocarbenium ion.

Similar computational studies have been performed on related systems, such as the nucleophilic addition to carbonyls and reactions of alkynes, providing a framework for understanding this compound. nih.govnih.govacademie-sciences.fr For instance, a DFT study could model the reaction of the C2 ketone with a nucleophile, comparing the energy profile with and without the acetal at C5 to quantify its electronic and steric influence.

Illustrative Calculated Energy Profile for Acetal Hydrolysis

SpeciesDescriptionIllustrative Relative Gibbs Free Energy (ΔG, kcal/mol)
ReactantsAcetal + H₃O⁺0.0
TS1Transition state for protonation+5.2
Intermediate 1Protonated Acetal+2.1
TS2 (RDS)Transition state for ethanol loss+18.5
Intermediate 2Oxocarbenium Ion + Ethanol+10.3
TS3Transition state for water attack+14.7
ProductsHemiacetal + Ethanol-3.5

Note: This data is for illustrative purposes to demonstrate the output of a computational study and does not represent experimentally verified values for this specific compound.

Table of Mentioned Compounds

Compound Name
This compound
Ethanol
Ethylene glycol
1,3-Propanediol
1,3-Dioxolane
1,3-Dioxane
Lithium aluminum hydride

Strategic Applications of 5,5 Diethoxy 3 Pentyn 2 One As a Modular Synthetic Synthon

Construction of Diverse Heterocyclic Systems

The inherent reactivity of 5,5-diethoxy-3-pentyn-2-one makes it an ideal precursor for synthesizing a variety of heterocyclic compounds. The presence of multiple electrophilic centers allows for controlled cyclization reactions with bifunctional nucleophiles to form stable ring systems, which are foundational cores of many pharmaceutical and agrochemical products.

The synthesis of substituted furans, a core structure in many natural products and biologically active molecules, can be efficiently achieved using this compound. The general approach involves a variation of the Paal-Knorr furan (B31954) synthesis, where the ynone system acts as a 1,4-dicarbonyl surrogate after a conjugate addition.

The reaction is initiated by a Michael-type addition of a nucleophile to the electron-deficient alkyne. This creates an enolate intermediate which then undergoes an intramolecular cyclization by attacking the ketone carbonyl. Subsequent dehydration of the resulting cyclic hemiacetal yields the aromatic furan ring. The regioselectivity of this process is typically high, with the nucleophile adding to the C-4 position relative to the carbonyl group. This method allows for the synthesis of polysubstituted furans which can be challenging to prepare via other routes. nih.gov

Nucleophile (Nu-H)Reaction ConditionsIntermediate StepsFinal Furan Product
Primary Amine (R-NH₂) Mild acid or base catalystMichael addition, cyclization, dehydration2-methyl-3-(diethoxymethyl)-4-amino-furan
Enolate of β-ketoester Basic conditions (e.g., NaOEt)Michael addition, cyclization, dehydrationHighly functionalized 2,3,4-trisubstituted furan
Thiol (R-SH) Base catalyst (e.g., Et₃N)Michael addition, tautomerization, cyclization, dehydration2-methyl-3-(diethoxymethyl)-4-thio-furan

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry. This compound serves as an excellent precursor for pyrazoles and pyrimidines through cyclocondensation reactions.

Pyrazoles: The reaction of this compound with hydrazine (B178648) or its derivatives is a direct application of the Knorr pyrazole (B372694) synthesis. youtube.com The reaction proceeds via an initial Michael addition of one nitrogen atom of the hydrazine to the alkyne, followed by cyclization of the second nitrogen atom onto the ketone carbonyl. Subsequent elimination of water and ethanol (B145695) furnishes the stable, aromatic pyrazole ring. nih.govresearchgate.net This method provides a regioselective route to 3-methyl-5-(diethoxymethyl)-substituted pyrazoles. organic-chemistry.org

Pyrimidines: Pyrimidines can be synthesized by reacting this compound with compounds containing an amidine functionality, such as formamidine, guanidine, or thiourea. organic-chemistry.orgorganic-chemistry.org The reaction mechanism involves a conjugate addition of a nitrogen atom to the alkyne, followed by intramolecular cyclization onto the ketone. Aromatization through elimination provides the final pyrimidine (B1678525) product. juniperpublishers.com This approach offers a versatile pathway to pyrimidines with various substitution patterns, which are prevalent in biologically active compounds.

ReagentHeterocyclic ProductKey Reaction Steps
Hydrazine (H₂N-NH₂)PyrazoleMichael addition, intramolecular cyclization, dehydration
Guanidine2-AminopyrimidineMichael addition, cyclization, aromatization
ThioureaPyrimidine-2-thioneMichael addition, cyclization, tautomerization, aromatization
Acetamidine2-MethylpyrimidineMichael addition, cyclization, aromatization

The dual reactivity of this compound can be harnessed to construct more complex polycyclic architectures like spirocyclic and fused-ring systems.

Spirocycles: Spirocyclic compounds, which contain two rings connected by a single common atom, can be synthesized by reacting this compound with bifunctional reagents capable of reacting at two different positions on the synthon. nih.gov For instance, a reagent containing both a soft nucleophile (to attack the alkyne) and a hard nucleophile (to attack the ketone) can lead to spirocyclization. An example would be the reaction with a 1,2-aminoalcohol. The amine could first undergo Michael addition to the alkyne, and the resulting intermediate's hydroxyl group could then attack the ketone carbonyl to form a spiro-heterocycle after dehydration. beilstein-journals.orgnuph.edu.uaresearchgate.net

Fused-Ring Systems: The synthesis of fused-ring systems often involves intramolecular reactions. core.ac.ukdiva-portal.org The diethoxyacetal group in this compound can be selectively hydrolyzed under acidic conditions to unmask an aldehyde. This new functionality can then participate in intramolecular aldol-type condensation reactions or other cyclizations with intermediates formed from reactions at the ynone moiety. Alternatively, the alkyne can act as a dienophile in Diels-Alder reactions, leading to the formation of a six-membered ring fused to the existing structure after subsequent transformations. chemrxiv.org

Role in Carbocyclic Annulation and Ring-Forming Reactions

Beyond heterocycles, this compound is a valuable partner in reactions that form new carbocyclic rings, a process known as annulation. These reactions are fundamental in synthesizing complex alicyclic and aromatic systems.

The electron-deficient alkyne in this compound is reactive in various cycloaddition and annulation reactions. Transition metal-catalyzed processes, in particular, enable the construction of functionalized carbocycles. For instance, in ruthenium-catalyzed C-H activation/annulation reactions, an aromatic compound with a directing group can react with the alkyne of this compound to form a new fused ring system. The carbonyl group on the ynone can influence the regioselectivity of the alkyne insertion. scispace.comnih.gov Such methods provide atom-economical routes to polycyclic compounds that might otherwise require lengthy synthetic sequences. beilstein-journals.orgnih.gov

Precursor for Stereodefined Alkenes and Alcohols

The alkyne and ketone functionalities of this compound can be selectively reduced to generate alkenes and alcohols with defined stereochemistry. These products are crucial intermediates in the total synthesis of complex natural products.

Stereodefined Alkenes: The triple bond can be stereoselectively reduced to either a (Z)- or (E)-alkene.

** (Z)-Alkenes:** Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), selectively yields the cis or (Z)-alkene.

** (E)-Alkenes:** Dissolving metal reduction, typically using sodium or lithium in liquid ammonia, provides the thermodynamically more stable trans or (E)-alkene. youtube.com

Stereodefined Alcohols: The prochiral ketone can be reduced asymmetrically to form a chiral secondary alcohol. This is a powerful transformation for introducing a stereocenter. nih.gov The Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata or CBS reduction), which uses a chiral oxazaborolidine catalyst with borane, is highly effective for reducing ynones enantioselectively. wikipedia.orgwikipedia.org This method can produce the corresponding chiral propargyl alcohol with high enantiomeric excess. nih.govrsc.orgmdpi.com These chiral alcohols are versatile intermediates, for example, in the synthesis of homopropargyl alcohols via asymmetric propargylation reactions. researchgate.netnih.gov

TransformationReagents / CatalystProduct Stereochemistry
Alkyne → (Z)-AlkeneH₂, Lindlar's Catalystcis (Z)
Alkyne → (E)-AlkeneNa, liquid NH₃trans (E)
Ketone → (R)-Alcohol(S)-CBS catalyst, BH₃·THF(R) enantiomer
Ketone → (S)-Alcohol(R)-CBS catalyst, BH₃·THF(S) enantiomer

Stereospecific Reduction to Allylic and Homoallylic Alcohols

The unique structural arrangement of this compound, featuring both a ketone and a protected aldehyde in conjugation with an alkyne, allows for highly controlled and stereospecific reductions to valuable chiral building blocks like allylic and homoallylic alcohols. The outcome of the reduction is heavily dependent on the choice of reducing agent and reaction conditions, enabling chemists to selectively access different stereoisomers.

Research on closely related propargylic alcohol derivatives, such as 1-substituted 4,4,5,5-tetraethoxy-2-pentyn-1-ols, provides significant insight into these transformations. researchgate.net For instance, hydrogenation of the alkyne over Lindlar's catalyst, particularly in the presence of potassium carbonate, proceeds stereospecifically to yield the corresponding (Z)-allylic alcohols in excellent yields. researchgate.net This method is a classic example of syn-hydrogenation on a poisoned catalyst surface.

Conversely, the use of metal hydride reagents leads to different stereochemical outcomes. Reduction with lithium aluminum hydride (LiAlH₄) can produce (E)-allylic alcohols. researchgate.net The solvent and temperature play a critical role in this reaction's pathway. In tetrahydrofuran (B95107) (THF) at -15°C, the reaction favors the formation of (E)-allylic alcohols. researchgate.net However, changing the solvent to diethyl ether and increasing the temperature to reflux conditions can shift the reaction pathway to produce (E)-homoallylic alcohol derivatives through a reductive rearrangement. researchgate.net This highlights the versatility of the starting synthon, where subtle changes in reaction parameters can lead to structurally distinct products.

The stereospecific reduction of chiral allylic chlorides to allylic alcohols has also been demonstrated using zirconium oxo complexes, proceeding through an Sₙ2' mechanism with high syn selectivity. nih.gov This methodology, while not directly applied to this compound, represents a modern approach to achieving stereocontrol in the synthesis of allylic alcohols from related substrates. nih.gov

Table 1: Conditions for Stereospecific Reduction of Propargylic Precursors

Reagent/CatalystConditionsPrimary Product TypeStereochemistryReference
H₂, Lindlar's Catalyst, K₂CO₃Standard HydrogenationAllylic AlcoholZ researchgate.net
LiAlH₄THF, -15°CAllylic AlcoholE researchgate.net
LiAlH₄Diethyl Ether, RefluxHomoallylic AlcoholE researchgate.net

Generation of E- and Z-Alkenes with Controlled Stereochemistry

The carbon-carbon triple bond in this compound serves as a versatile handle for the stereocontrolled synthesis of both E- and Z-alkenes. The E,Z naming system is used to specify the geometry of trisubstituted and tetrasubstituted double bonds by ranking substituents on each carbon of the double bond according to the Cahn-Ingold-Prelog priority rules. libretexts.orgmasterorganicchemistry.com If the higher-ranked groups are on the same side, the configuration is Z (zusammen, German for "together"); if they are on opposite sides, the configuration is E (entgegen, German for "opposite"). libretexts.orgyoutube.com

One effective strategy for generating stereodefined alkenes from α,β-alkynyl ketones involves conjugate addition (Michael addition) reactions. The stereochemical outcome of these additions can be controlled by the choice of nucleophile and reaction conditions. For example, the reaction of similar 1,1-diethoxy-3-alkyn-2-ones with diethylamine (B46881) has been shown to produce the Z-isomer of the resulting conjugated alkenone in a stereospecific manner. researchgate.net In contrast, the addition of a lithium dimethylcuprate reagent to the same substrate can stereospecifically or stereoselectively favor the formation of the E-isomer. researchgate.net

These methods provide reliable pathways to access either the E- or Z-alkene from a single precursor. The ability to control the double bond geometry is crucial in the synthesis of complex molecules where biological activity is often dependent on the precise spatial arrangement of functional groups. researchgate.net Modern palladium-catalyzed methods have also been developed for the stereo-selective semihydrogenation of alkynes to E- and Z-alkenes using water as a hydrogen source, offering switchable selectivity based on the ligand system employed. acs.org

Table 2: Stereochemical Control in Conjugate Additions to 1,1-diethoxy-3-alkyn-2-ones

NucleophileResulting Alkene StereochemistryReference
DiethylamineZ (Stereospecific) researchgate.net
Lithium DimethylcuprateE (Stereospecific or Stereoselective) researchgate.net

Utility in Total Synthesis of Complex Natural Products and Bioactive Molecules

The strategic placement of functional groups in this compound makes it a valuable intermediate in the assembly of complex molecular architectures found in natural products. Total synthesis endeavors often rely on the use of such modular synthons that can introduce key structural and stereochemical features in a predictable manner. nih.gove-bookshelf.debeilstein-journals.org

Intermediate in Synthetic Routes to Photosynthetic Pigments or Carbohydrate Analogs

The structural motifs accessible from this compound are found in several classes of biologically important molecules, including photosynthetic pigments and carbohydrates.

In the realm of photosynthetic pigments, chiral hex-5-yn-2-ones, which are close structural relatives, have been identified as key precursors for the synthesis of dihydrodipyrrins. rsc.org These dihydrodipyrrins contain the essential chiral pyrroline (B1223166) units that form the building blocks of bacteriochlorophylls, the primary pigments involved in photosynthesis in many bacteria. rsc.org Specifically, a compound like (3R,4R)-1,1-dimethoxy-3-ethyl-4-methylhex-5-yn-2-one, which shares the core functional array of an acetal-protected aldehyde and a ketone flanking an alkyne, is a crucial intermediate for establishing the correct stereochemistry of the pigment's macrocycle. rsc.org The acetal (B89532) group in these precursors is strategic, allowing for further chemical manipulations before being unmasked to reveal a reactive aldehyde for subsequent cyclization reactions.

Furthermore, the α,β-unsaturated ketone functionality present in derivatives of this compound is a powerful tool for synthesizing carbohydrate analogs. Through conjugate addition reactions, such as the addition of propane-1,3-dithiol to 5-substituted 1,1-diethoxy-5-hydroxypent-3-yn-2-one derivatives, complex cyclization can occur. researchgate.net These reactions can lead to the formation of spirocyclic systems that can be considered modified carbohydrates in a furanose form, demonstrating the utility of this synthon in creating sugar mimetics with potential applications in medicinal chemistry and chemical biology. researchgate.net

Compound Reference Table

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These studies provide a quantitative picture of electron distribution and orbital energies, which are key determinants of chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the outcomes of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital from which the molecule is most likely to donate electrons, represents its nucleophilicity. youtube.comyoutube.com Conversely, the LUMO, the lowest energy orbital capable of accepting electrons, signifies its electrophilicity. youtube.comyoutube.com

For this compound, the molecule possesses multiple reactive sites. FMO analysis helps to distinguish their reactivity.

The HOMO is expected to have significant contributions from the non-bonding lone pair orbitals on the oxygen atoms of the ketone and ether functionalities. These high-energy electrons are the most readily available for donation in reactions with electrophiles.

The LUMO is primarily associated with the π* (antibonding) orbitals of the carbonyl (C=O) group and the alkyne (C≡C) triple bond. cureffi.orglibretexts.org The carbonyl carbon, due to the high electronegativity of the oxygen atom, typically bears a large coefficient in the LUMO, making it a primary site for nucleophilic attack. libretexts.org The internal alkyne also contributes to the LUMO, presenting another potential electrophilic site.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. Computational models can precisely calculate the energies and spatial distributions of these orbitals.

Illustrative Frontier Molecular Orbital Energies for this compound
Molecular OrbitalCalculated Energy (eV)Primary Atomic ContributionsPredicted Role in Reactivity
LUMO+1+1.20σ* (C-C, C-O)Acceptor in high-energy interactions
LUMO-0.85π* (C=O), π* (C≡C)Primary electrophilic site (nucleophilic attack)
HOMO-9.50n (Oxygen lone pairs)Primary nucleophilic site (electrophilic attack)
HOMO-1-10.25π (C≡C)Secondary nucleophilic site

The distribution of electron density within this compound is highly non-uniform due to the presence of electronegative oxygen atoms. Quantum chemical methods can calculate the partial atomic charges, revealing the polar nature of the molecule. The carbonyl group is strongly polarized, with a significant partial negative charge (δ-) on the oxygen atom and a partial positive charge (δ+) on the adjacent carbon. This positive charge enhances the carbon's susceptibility to nucleophilic attack. The ether oxygen atoms also draw electron density, influencing the charge on neighboring carbon atoms.

Bond Critical Point (BCP) analysis, derived from the Quantum Theory of Atoms in Molecules (QTAIM), provides deeper insights into the nature of chemical bonds. By analyzing the electron density at the BCP between two atoms, one can characterize the bond as primarily covalent or ionic and assess its strength. For this compound, BCP analysis would quantify the covalent character of the C-C, C-H, and C≡C bonds and the polar-covalent nature of the C=O and C-O bonds.

Exemplary Calculated Partial Atomic Charges for Key Atoms in this compound
AtomFunctional GroupCalculated Partial Charge (a.u.)
O (carbonyl)Ketone-0.55
C (carbonyl)Ketone+0.60
C (alkyne, adjacent to C=O)Alkyne+0.10
C (alkyne, adjacent to acetal)Alkyne-0.05
O (ether)Acetal/Ether-0.45

Molecular Dynamics and Conformational Search Algorithms

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations and conformational analyses explore the physical movement and spatial arrangements of atoms over time.

The structure of this compound is not rigid. The two ethyl groups attached to the acetal carbon can rotate around the C-O and C-C single bonds, leading to numerous possible conformations. upenn.edursc.org Conformational search algorithms, often using methods like molecular mechanics (MM), systematically explore these possibilities to identify low-energy, stable structures. upenn.eduwuxiapptec.com

The surrounding environment, particularly the solvent, can profoundly impact a molecule's behavior. rsc.org Computational models can simulate these effects using either implicit or explicit solvent models.

Implicit solvent models treat the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects on the solute.

Explicit solvent models involve simulating individual solvent molecules around the solute, providing a more detailed picture of specific interactions like hydrogen bonding.

For this compound, polar solvents are expected to stabilize conformations that have a larger dipole moment. Solvation can also influence reaction rates by differentially stabilizing the reactants, transition states, and products. rsc.orgresearchgate.net For instance, a polar solvent would likely stabilize the charge separation present in the transition state of a nucleophilic addition to the carbonyl group, thereby accelerating the reaction.

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an invaluable tool for investigating the detailed pathways of chemical reactions. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, DFT allows chemists to map out the entire potential energy surface of a reaction. researchgate.net

For this compound, DFT could be used to study various potential reactions, such as:

Nucleophilic addition to the carbonyl carbon: DFT calculations can determine the activation energy barrier for the attack of a nucleophile, confirming the electrophilicity of this site.

Cycloaddition reactions involving the alkyne: The mechanism of reactions like the Diels-Alder or 1,3-dipolar cycloadditions across the triple bond can be elucidated, predicting whether the reaction is concerted or stepwise. mdpi.compku.edu.cn

Reactions at the α-carbon: DFT can model the formation and subsequent reaction of an enolate if a base is present.

Advanced Theoretical and Computational Investigations of 5,5 Diethoxy 3 Pentyn 2 One Chemistry

Mechanistic Pathway Elucidation

A cornerstone of mechanistic computational chemistry is the identification of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. For a hypothetical reaction of this compound, such as a nucleophilic addition to the alkyne, computational methods are used to locate the specific geometry of the transition state. This is a critical step, as the TS structure governs the reaction's kinetic feasibility.

Once a transition state is successfully located and verified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC method maps the minimum energy path on the potential energy surface, connecting the transition state to the corresponding reactants and products. rsc.org This provides a clear and detailed visualization of the molecular transformations occurring during the reaction, including bond formation and cleavage. The IRC path confirms that the localized TS is indeed the correct one for the reaction of interest.

Interactive Data Table: Hypothetical IRC Analysis for Nucleophilic Addition to this compound
Reaction Coordinate (amu1/2·bohr)Relative Energy (kcal/mol)Status
-2.02.5Reactant Complex
-1.08.7Approaching TS
0.019.9Transition State (TS)
1.011.3Approaching Product
2.0-5.8Product

Note: The data in this table is hypothetical and for illustrative purposes.

These calculations are typically performed using DFT methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-311+G) to ensure accuracy. acs.org The choice of functional and basis set is critical for obtaining reliable energetic data that can be compared with experimental findings. researchgate.net For reactions involving this compound, these calculations can predict the regioselectivity and stereoselectivity by comparing the activation barriers of different possible pathways. acs.org

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the identification of transient or unstable species that may be difficult to characterize experimentally.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (δ). rsc.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra for proposed reaction intermediates in the chemistry of this compound.

These predicted spectra can be compared with experimental data to confirm the structure of an intermediate. For example, in a nucleophilic addition to the alkyne moiety, the hybridization of the acetylenic carbons changes from sp to sp², leading to a significant and predictable upfield shift in their ¹³C NMR signals.

Interactive Data Table: Hypothetical Predicted ¹³C NMR Shifts for an Intermediate
Carbon AtomThis compound (Predicted δ, ppm)Reaction Intermediate (Predicted δ, ppm)
C1 (CH₃-C=O)28.529.1
C2 (C=O)185.0192.3
C3 (≡C-)85.2115.6
C4 (-C≡)92.8145.9
C5 (-CH(OEt)₂)91.592.1
C6 (CH₂-O)62.362.8
C7 (CH₃-CH₂)15.115.3

Note: The data in this table is hypothetical and for illustrative purposes.

Vibrational frequency analysis is a standard computational procedure performed after geometry optimization. For a stable molecule (a minimum on the potential energy surface), all calculated vibrational frequencies will be real (positive) numbers. mdpi.com However, a key criterion for a true first-order saddle point, or transition state, is the presence of exactly one imaginary frequency. nih.gov

This single imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the activation barrier from reactant to product. aip.org For any proposed transition state in a reaction involving this compound, this analysis is essential for validation. For instance, in an addition reaction, the imaginary frequency would correspond to the concerted motion of the incoming nucleophile approaching the alkyne carbon and the associated bending of the acetylenic framework.

Interactive Data Table: Hypothetical Vibrational Frequencies for a Transition State
Vibrational ModeFrequency (cm⁻¹)Description
1355iNuc--C bond formation / C≡C bend (Reaction Coordinate)
2155C-C-C bend
3298Ethoxy group torsion
41680C=O stretch
52150C≡C stretch (weakened)
62980C-H stretch

Note: The data in this table is hypothetical and for illustrative purposes. The 'i' denotes an imaginary frequency.

Table of Compounds

Compound Name
This compound

Methodological Advancements in Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Advanced NMR techniques would provide detailed insights into the connectivity, stereochemistry, and dynamic behavior of 5,5-Diethoxy-3-pentyn-2-one.

For a molecule like this compound, one-dimensional (1D) NMR spectra could present challenges due to potential signal overlap. Two-dimensional (2D) NMR experiments are crucial for resolving these ambiguities by correlating different nuclei through bonds. libretexts.orgwikipedia.orgharvard.edu

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, a key correlation would be observed between the methylene (B1212753) protons (H-b) and the methyl protons (H-a) of the ethoxy groups, confirming the ethyl fragment. The absence of other correlations would support the isolated nature of the acetyl methyl group (H-c) and the acetal (B89532) proton (H-d).

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons directly to the carbons they are attached to (¹J-coupling). This would allow for the unambiguous assignment of the carbon signals for the methyl and methylene groups of the ethoxy moiety, the acetyl methyl group, and the acetal methine.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing the carbon skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For this compound, key HMBC correlations would be expected between:

The acetyl protons (H-c, ~2.3 ppm) and the carbonyl carbon (C-2) and the acetylenic carbon (C-3).

The acetal proton (H-d, ~5.4 ppm) and the acetal carbon (C-5), the methylene carbons of the ethoxy groups (C-b), and the acetylenic carbon (C-4).

The methylene protons of the ethoxy groups (H-b, ~3.6-3.8 ppm) and the acetal carbon (C-5) and the methyl carbons of the ethoxy groups (C-a).

These correlations would collectively confirm the molecular structure of this compound.

Table 1: Illustrative 2D NMR Correlations for this compound

Proton Signal (δ, ppm)COSY CorrelationsHMBC Correlations (to Carbon δ, ppm)
H-a (~1.2)H-bC-b
H-b (~3.7)H-aC-a, C-5
H-c (~2.3)NoneC-2, C-3
H-d (~5.4)NoneC-4, C-5, C-b

Dynamic NMR (DNMR) is a powerful technique for studying molecular motions that occur on the NMR timescale, such as conformational changes or chemical exchange. libretexts.org For this compound, DNMR could be employed to study the rotational dynamics around the C4-C5 single bond. At low temperatures, rotation might be slow enough to result in distinct NMR signals for different rotamers, if they are significantly populated. As the temperature is increased, the rate of rotation would increase, leading to coalescence of these signals into a time-averaged spectrum. By analyzing the line shapes of the signals at different temperatures, the energy barrier for this rotation could be calculated, providing valuable information about the molecule's conformational flexibility.

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance without the need for identical reference standards. emerypharma.comrptu.de The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. emerypharma.com This principle allows for the monitoring of chemical reactions in real-time. rsc.org For instance, in a synthesis involving this compound as either a reactant or a product, qNMR could be used to track its formation or consumption over time. By integrating a well-resolved signal of the compound (e.g., the sharp singlet of the acetyl group protons, H-c) and comparing it to the integral of a known concentration of an internal standard, the exact concentration of this compound in the reaction mixture can be determined at various time points. This provides kinetic data for the reaction. nih.gov

Table 2: Hypothetical qNMR Data for Monitoring the Formation of this compound

Time (minutes)Integral of Internal Standard (e.g., Maleic Acid)Integral of Acetyl Protons (H-c) of ProductConcentration of Product (M)
01.000.000.000
101.000.250.025
301.000.600.060
601.000.950.095
1201.001.200.120

Mass Spectrometry (MS) for Reaction Pathway Interrogation and Product Identification in Complex Mixtures

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₁₄O₃), the calculated exact mass of the protonated molecule [M+H]⁺ would be 171.1016 Da. HRMS would be essential in identifying this compound in a complex reaction mixture and for confirming the elemental composition of any novel adducts it might form. nih.govnih.gov For example, if this compound were to react with a nucleophile, HRMS could confirm the elemental formula of the resulting product by comparing the experimentally measured exact mass to the calculated mass.

Table 3: Theoretical HRMS Data for this compound and a Hypothetical Adduct

IonElemental FormulaCalculated Exact Mass (Da)Measured Exact Mass (Da)Mass Error (ppm)
[M+H]⁺C₉H₁₅O₃⁺171.1016171.10181.17
[M+Na]⁺C₉H₁₄O₃Na⁺193.0835193.08371.04
[M+CH₃NH₃]⁺ (Hypothetical Adduct)C₁₀H₁₈NO₃⁺200.1281200.12831.00

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This provides detailed structural information. For the protonated molecule of this compound ([M+H]⁺, m/z 171.1), a plausible MS/MS fragmentation pathway would involve characteristic losses of neutral molecules.

Key expected fragmentations would include:

Loss of an ethoxy radical (•OCH₂CH₃): leading to an ion at m/z 126.

Loss of ethanol (B145695) (CH₃CH₂OH): resulting in an ion at m/z 125. This is a common fragmentation pathway for acetals.

Cleavage of the C4-C5 bond: which could lead to various fragment ions.

Loss of the acetyl group (CH₃CO•): giving rise to an ion at m/z 128.

By analyzing the fragmentation pattern, the connectivity of the molecule can be confirmed. This technique is particularly valuable for distinguishing isomers and for identifying reaction intermediates in complex mixtures without the need for complete separation. youtube.com

Table 4: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
171.1125.1C₂H₆O (Ethanol)[C₇H₉O₂]⁺
171.1103.1C₄H₈O (But-3-yn-2-one)[CH(OCH₂CH₃)₂]⁺
171.175.1C₅H₆O₂ (Pent-3-yn-2-one-5-al)[CH₂CH₂OCH₂CH₃]⁺
125.197.1CO (Carbon monoxide)[C₆H₉O]⁺

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Kinetics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. mdpi.com These methods are particularly adept at identifying functional groups and tracking their transformations during chemical reactions, thereby providing deep insights into reaction kinetics and mechanisms. mdpi.com The distinct vibrational modes associated with the carbonyl (C=O) group, the carbon-carbon triple bond (C≡C), and the carbon-oxygen (C-O) single bonds of the ethoxy groups provide a detailed spectroscopic fingerprint of the molecule.

The key functional groups in this compound give rise to characteristic bands in IR and Raman spectra. The conjugated ketone's carbonyl stretch and the disubstituted alkyne's triple bond stretch are particularly informative. aip.orgdatapdf.com

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹) Intensity (IR) Intensity (Raman)
C=O Stretch 1670 - 1690 Strong Medium
C≡C Stretch 2200 - 2230 Medium-Weak Strong
C-O (ethoxy) Stretch 1050 - 1150 Strong Weak
C-H (acetyl) Stretch 2950 - 3000 Medium Medium

Note: These are representative values and can be influenced by conjugation and the specific chemical environment.

The application of in situ vibrational spectroscopy, particularly Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, allows for the real-time, continuous monitoring of reactions involving this compound without the need for sample extraction. mt.comrsc.orgnih.gov This methodology is invaluable for understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints with high precision. youtube.commt.com

For instance, in a catalytic hydrogenation reaction aimed at selectively reducing the alkyne or ketone functionality, in situ IR spectroscopy can track the concentration of the starting material, intermediates, and the final product simultaneously. The decrease in the absorbance of the C≡C band at ~2215 cm⁻¹ would signify the consumption of the starting material, while the emergence of a C=C band (~1650 cm⁻¹) or the disappearance of the C=O band (~1680 cm⁻¹) would indicate the formation of an alkene or alcohol, respectively. Plotting the intensity of these characteristic peaks against time allows for the generation of detailed reaction profiles and the calculation of reaction rates. mt.com

Identifying the spectroscopic signatures of key intermediates is a primary advantage of in situ monitoring. mt.com In the reaction of this compound with a nucleophile, such as an organometallic reagent, a transient intermediate like a metal alkoxide may be formed. This intermediate would exhibit a significant shift in the carbonyl frequency or its temporary disappearance, replaced by new bands corresponding to the newly formed bonds.

Consider a Grignard reaction where methylmagnesium bromide adds to the carbonyl group. The initial C=O stretch at ~1680 cm⁻¹ would disappear and be replaced by vibrations associated with a tertiary alkoxide intermediate. Upon aqueous workup and protonation, a new, broad O-H stretching band would appear around 3200-3600 cm⁻¹ in the IR spectrum of the final alcohol product, confirming the transformation.

Table 2: Hypothetical IR Peak Shifts During a Grignard Reaction

Species Key Functional Group Characteristic Wavenumber (cm⁻¹)
This compound (Start) C=O Stretch ~1680
Magnesium Alkoxide (Intermediate) C-O-Mg Stretch ~1000 - 1100

X-ray Crystallography for Definitive Solid-State Structure Determination (on derivatives or co-crystals)

While obtaining a single crystal of the liquid this compound might be challenging, X-ray crystallography remains the definitive method for determining the three-dimensional atomic arrangement of its solid derivatives or co-crystals. researchgate.net This technique provides precise bond lengths, bond angles, and conformational details, which are essential for a complete structural understanding.

The starting compound, this compound, is achiral. However, it can be converted into chiral products through various synthetic transformations, such as asymmetric reduction of the ketone or asymmetric addition across the alkyne. For example, an asymmetric hydrogenation of the carbonyl group would yield a chiral secondary alcohol, (R)- or (S)-5,5-diethoxy-3-pentyn-2-ol.

Once a suitable crystalline derivative of this chiral product is obtained, single-crystal X-ray diffraction can be used to determine its absolute configuration. By employing a heavy atom or by analyzing anomalous dispersion effects (the Flack parameter), the unambiguous spatial arrangement of the atoms can be established. thieme-connect.de This non-empirical method is considered the gold standard for assigning absolute stereochemistry. tcichemicals.comrsc.org

The study of crystal packing and intermolecular interactions provides critical insights into the physical properties of a solid material. mdpi.com For a crystalline derivative of this compound, such as the chiral alcohol mentioned previously, X-ray crystallography can elucidate the network of non-covalent interactions that stabilize the crystal lattice.

In the case of (R)-5,5-diethoxy-3-pentyn-2-ol, the hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to the formation of hydrogen-bonded chains or networks in the solid state. researchgate.net In addition to strong hydrogen bonds, weaker interactions like C-H···O contacts can also play a significant role in defining the supramolecular architecture. rsc.org Analyzing these interactions helps in understanding the relationship between molecular structure and macroscopic properties and is crucial in the field of crystal engineering.

Future Perspectives and Emerging Research Avenues in 5,5 Diethoxy 3 Pentyn 2 One Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability

The reactivity of 5,5-Diethoxy-3-pentyn-2-one is dictated by its alkyne and ketone functionalities. Future research will likely focus on developing catalytic systems that can selectively target one group in the presence of the other, or that can orchestrate tandem reactions involving both.

Gold(I) complexes are renowned for their ability to act as soft π-acids, selectively activating alkyne moieties towards nucleophilic attack. acs.orgresearchgate.net Future work could involve designing chiral gold catalysts to achieve asymmetric transformations, such as intramolecular hydroamination or cyclization reactions, yielding enantioenriched heterocyclic products. Similarly, mimicking nature's efficiency through bifunctional catalysts that combine a metal center with a hydrogen bond donor/acceptor network could lead to enzyme-like rate accelerations and selectivities in reactions like alkyne hydration. nih.gov For instance, ruthenium-based bifunctional catalysts have shown remarkable activity for the anti-Markovnikov hydration of terminal alkynes, a principle that could be adapted for internal alkynes like that in this compound to control regioselectivity. nih.gov

Sustainable chemistry principles will also drive the development of catalysts based on earth-abundant, non-toxic metals and systems that operate under milder conditions, minimizing waste and energy consumption.

Table 1: Potential Catalytic Systems for Selective Transformations

Catalyst Type Target Functionality Potential Transformation Desired Outcome
Chiral Gold(I) Complexes Alkyne Asymmetric Cyclization Enantiomerically pure heterocycles
Ruthenium Bifunctional Catalysts Alkyne Regioselective Hydration Controlled formation of diketones or enones
Copper/Photoredox Dual Catalysis Alkyne C-H (if applicable) C-H Functionalization C-C or C-N bond formation

Flow Chemistry and Microreactor Technology for Scalable Synthesis

The synthesis and transformation of highly functionalized molecules like this compound can present challenges in traditional batch processing, including issues with heat management, mixing, and safety, especially when handling energetic intermediates or reagents. Flow chemistry, which involves performing reactions in continuous-flowing streams within microreactors, offers precise control over reaction parameters such as temperature, pressure, and residence time. uc.pteuropa.eu

This technology is particularly well-suited for:

Scalable Synthesis : The throughput of a reaction can be increased by simply running the system for a longer duration or by "scaling out" (using multiple reactors in parallel), bypassing the often problematic issues of batch scale-up. flinders.edu.au The photochemical synthesis of ynones on a gram scale has already been demonstrated using continuous flow processes. acs.org

Enhanced Safety : The small internal volume of microreactors minimizes the risk associated with highly exothermic or potentially explosive reactions. europa.eu

Accessing Novel Reactivity : The ability to operate at high temperatures and pressures can accelerate reactions and enable transformations not feasible in batch reactors. flinders.edu.au

Exploration of Photochemical and Electrochemical Transformations

Light and electricity offer sustainable and powerful methods for activating organic molecules, often providing unique reactivity patterns compared to thermal methods.

Photochemistry : The carbon-carbon triple bond and the carbonyl group are both photoactive. Irradiation of acetylenic ketones can lead to various transformations. rsc.org For instance, in the presence of a photomediator, the alkyne moiety could undergo radical additions, enabling the functionalization of unactivated C-H bonds. researchgate.net Furthermore, [2+2] photocycloaddition reactions between the alkyne and other unsaturated systems, or between the ketone and alkenes (the Paternò-Büchi reaction), could provide rapid access to complex cyclobutane and oxetane frameworks. mdpi.com Merging photocatalysis with organocatalysis could enable highly enantioselective multifunctionalization of the alkyne. nih.gov

Electrochemistry : Electrochemical methods provide an oxidant- and reductant-free approach to synthesis. The ketone group in this compound could be electrochemically reduced to an alcohol or a pinacol-type dimer. Conversely, it could serve as a handle in oxidative cyclizations. For example, electrochemical synthesis of oxazoles from ketones and acetonitrile has been demonstrated, a strategy that could potentially be applied to this compound to generate novel heterocyclic structures. organic-chemistry.org The alkyne itself can also be subject to electrochemical transformations, expanding the synthetic toolbox.

Bio-inspired Synthesis and Enzyme-catalyzed Reactions

Nature constructs complex molecules with remarkable efficiency, often using cascade reactions. A bio-inspired approach to the chemistry of this compound would involve designing transformations that build significant molecular complexity in a single step. rsc.orgnih.gov For example, a reaction could be designed where an initial transformation on the alkyne triggers an intramolecular cascade involving the ketone and perhaps the deprotected acetal (B89532), leading to polycyclic structures.

The field of biocatalysis offers another avenue for sustainable and highly selective synthesis. While enzymes that act on complex alkynes are less common than those for other functional groups, opportunities exist. For instance, enzymes like acetylene (B1199291) hydratase catalyze the hydration of acetylene, suggesting that engineered enzymes could be developed for the selective hydration of the alkyne in this compound. wikipedia.org Furthermore, vanadium-dependent haloperoxidases have been used for the chemoenzymatic modification of acetylenic acids, indicating the potential for enzymatic functionalization of the alkyne terminus if the molecule were modified to be a terminal alkyne. acs.org

Integration into Supramolecular Assemblies or Advanced Materials Design

The unique structural features of this compound make it an intriguing candidate as a building block for advanced materials.

Polymers : The rigid alkyne unit can be incorporated into polymer backbones to create materials with specific conformational properties. Polymerization could proceed via metal-catalyzed methods or through reactions like the thiol-yne click reaction.

Functional Materials : The ketone and acetal functionalities can be used as synthetic handles to attach the molecule to surfaces or to other monomers. These groups could also impart specific properties, such as hydrophilicity or sites for hydrogen bonding, within a larger material assembly. taylorfrancis.com

Supramolecular Chemistry : The molecule could be a component in the design of self-assembling systems, where the rigid alkyne acts as a spacer and the ketone provides a site for non-covalent interactions, such as hydrogen bonding with a complementary partner.

Future work in this area would involve the synthesis of derivatives of this compound and studying their incorporation into polymeric and supramolecular structures to create novel functional materials. researchgate.net

Addressing Unexplored Reactivity Patterns and Synthetic Challenges

A primary challenge and opportunity in the chemistry of this compound is the chemoselective control of its multiple functional groups. The presence of the acetal, which is a protecting group for an aldehyde, is particularly significant.

Future research should explore:

Tandem Reactions : Developing single-pot reactions that sequentially or concurrently modify multiple functional groups. For example, a conjugate addition to the ynone system could be followed by an intramolecular aldol-type reaction involving the ketone.

Deprotection and Subsequent Reactivity : Hydrolysis of the diethyl acetal would unmask a highly reactive aldehyde, generating 4-oxopent-2-ynal. This keto-aldehyde would be a precursor for a host of new transformations, particularly in the synthesis of heterocycles via condensation reactions (e.g., Paal-Knorr synthesis of pyrroles and furans).

Divergent Synthesis : Using the molecule as a common precursor to generate a diverse library of compounds by selectively targeting different functional groups under different catalytic conditions. For example, hydrogenation with Lindlar's catalyst would yield the corresponding cis-alkenone, while reduction with sodium in ammonia would give the trans-alkenone, each with distinct subsequent reactivity. coconote.app

Exploring these uncharted reactivity patterns will not only expand the synthetic utility of this compound but also contribute to the fundamental understanding of multifunctional acetylenic compounds.

Q & A

Q. What gaps exist in the current literature on this compound’s biological activity, and how can targeted assays address these?

  • Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using microplate assays (e.g., MIC determinations, fluorescence-based kinase assays). Cross-reference with PubChem BioAssay data to avoid redundancy. Use cheminformatics tools (e.g., molecular docking) to prioritize targets .

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